molecular formula C9H12O3 B1296239 2-(4-Methoxyphenoxy)ethanol CAS No. 5394-57-0

2-(4-Methoxyphenoxy)ethanol

Cat. No. B1296239
CAS RN: 5394-57-0
M. Wt: 168.19 g/mol
InChI Key: OOWGFJQYZCXHEY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethanol is a chemical compound with the formula C9H12O3 . It is also known by other names such as Ethanol, 2-[4-methoxyphenoxy]- .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The 3D structure of the molecule can be viewed using specific software . A study has been conducted on the conformational preference of a similar compound, 2-(4-methoxyphenyl)ethanol, which might provide insights into the molecular structure of this compound .

Scientific Research Applications

Solvation Studies

The solvation properties of compounds similar to 2-(4-Methoxyphenoxy)ethanol, such as 2-methoxy-4-(2′-hydroxypropyl)phenol (PrPh), have been studied in water and ethanol mixtures at subcritical conditions. This research, conducted through molecular dynamics simulations, provides insights into the solute distribution and hydrogen bonding in the fluid, which is relevant for understanding the behavior of such compounds in mixed solvents (Antipova et al., 2020).

Optical Materials

2-Methoxy-4(phenyliminomethyl)phenol, a compound structurally related to this compound, exhibits significant non-linear optical properties. Research indicates its potential in developing optical materials with applications in various technological fields (Hijas et al., 2018).

Extraction Studies

Studies have also explored the extraction of 2-(4-hydroxyphenyl)ethanol, closely related to this compound, from aqueous solutions using emulsion liquid membranes. This research can inform extraction and purification processes for similar phenolic compounds in industrial applications (Reis et al., 2006).

Lignin Chemistry

A study on a lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, under acidolysis conditions provides insights into the chemical mechanisms of lignin degradation, which is crucial for the development of bio-based materials and energy sources (Yokoyama & Matsumoto, 2010).

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenoxy)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols. The interaction between this compound and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to the oxidation of the ethanol group to an aldehyde. This interaction is crucial for the compound’s role in metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce changes in the structure and function of proteins through post-translational modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of metabolites that can be further processed by the body. The compound can also affect metabolic flux and the levels of key metabolites, influencing overall metabolic homeostasis. Additionally, this compound can interact with cofactors such as NAD+ and NADH, which are essential for various metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound can affect its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of the compound is crucial for its role in cellular processes and biochemical reactions .

properties

IUPAC Name

2-(4-methoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWGFJQYZCXHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277432
Record name 2-(4-Methoxyphenoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5394-57-0
Record name 2-(4-Methoxyphenoxy)ethanol
Source CAS Common Chemistry
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Record name NSC 2329
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Record name 5394-57-0
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Record name 2-(4-Methoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENOXY)ETHANOL
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Synthesis routes and methods

Procedure details

A mixture of 148.8 g (1.20 mole) of p-methoxyphenol, 170.0 g (2.11 mole) of 2-chloroethanol and 47.2 g (1.18 mole) of sodium hydroxide in 1.5 liter of absolute ethanol was heated at reflux for 22 hr. The solution was filtered, and the solvent was removed from the filtrate in vacuo. The residue was crystallized from methylene chloride-hexane to give 71.4 g (35%) of title compound as a white crystalline solid, mp 69°-71° C.
Quantity
148.8 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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